Superior Oral Bioavailability of Zinc Bisglycinate vs. Zinc Gluconate in a Human Crossover Trial
In a randomized, crossover study with 12 healthy female volunteers, zinc bis-glycinate demonstrated a 43.4% higher oral bioavailability compared to zinc gluconate, a commonly used reference formulation [1]. The study administered a single 15 mg dose of each formulation, with a 7-day washout period, and measured serum zinc concentrations via inductively coupled plasma optical emission spectrometry (ICP-OES) [1].
| Evidence Dimension | Oral Bioavailability (AUC) |
|---|---|
| Target Compound Data | Significantly increased bioavailability (+43.4%) |
| Comparator Or Baseline | Zinc gluconate (reference formulation) |
| Quantified Difference | +43.4% |
| Conditions | Human crossover study; 12 healthy female volunteers; single 15 mg oral dose; serum zinc measured by ICP-OES. |
Why This Matters
This human clinical evidence directly supports the selection of zinc glycinate over zinc gluconate for applications where maximizing zinc uptake from a given dose is critical.
- [1] Gandia, P., Bour, D., Maurette, J.-M., Donazzolo, Y., Duchène, P., Béjot, M., & Houin, G. (2007). A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers. International Journal for Vitamin and Nutrition Research, 77(4), 243-248. View Source
